Cas no 943-45-3 (2-Methyl-2-phenoxypropanoic acid)

2-Methyl-2-phenoxypropanoic acid structure
943-45-3 structure
Product Name:2-Methyl-2-phenoxypropanoic acid
CAS No:943-45-3
MF:C10H12O3
MW:180.200483322144
MDL:MFCD00129939
CID:805305
PubChem ID:354334726
Update Time:2025-08-02

2-Methyl-2-phenoxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-2-phenoxypropanoic acid
    • 2-Methyl-2-phenoxypropionic Acid
    • 2-METHYL-2-PHENOXY-PROPIONIC ACID
    • Propanoic acid,2-methyl-2-phenoxy-
    • 2-Methyl-2-phenoxy-propanoic acid
    • 2-Phenoxy-2,2-dimethyl acetic acid
    • 2-phenoxy-2-methylpropanoic acid
    • 2-phenoxyisobutyric acid
    • dimethylphenoxyacetic acid
    • EINECS 213-402-8
    • Phenoxyisobutyric acid
    • Propionic acid,2-methyl-2-phenoxy
    • fibric acid
    • Acide methyl-2 phenoxy-2 propionique [French]
    • Propionic acid, 2-methyl-2-phenoxy-
    • 6848ST447Q
    • 2-phenoxy-2-methylpropionic acid
    • Acide methyl-2 phenoxy-2 propionique
    • 2-Methyl-2-phenoxypropanoic acid (ACI)
    • Propionic acid, 2-methyl-2-phenoxy- (6CI, 7CI, 8CI)
    • 2,2-Dimethyl-2-phenoxyacetic acid
    • 2,2-Dimethylphenoxyacetic acid
    • NSC 34010
    • Phenoxy-α-isobutyric acid
    • 943-45-3
    • DTXSID40241410
    • SY081720
    • AB9782
    • M2984
    • 2-methyl-2-phenoxypropanoicacid
    • W-100199
    • BRN 1947985
    • UNII-6848ST447Q
    • SCHEMBL247466
    • Q27264212
    • BBL013594
    • NSC34010
    • NSC-34010
    • Z640389616
    • NS00040390
    • AKOS000308691
    • DS-18568
    • methyl-2-phenoxypropanoic acid
    • Propanoic acid, 2-methyl-2-phenoxy-
    • ALBB-000881
    • 4-06-00-00646 (Beilstein Handbook Reference)
    • EN300-51263
    • DTXCID40163901
    • MFCD00129939
    • 2-Phenoxyisobutyricacid
    • STK346750
    • MDL: MFCD00129939
    • Inchi: 1S/C10H12O3/c1-10(2,9(11)12)13-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,12)
    • InChI Key: ILPUOPPYSQEBNJ-UHFFFAOYSA-N
    • SMILES: O=C(C(C)(C)OC1C=CC=CC=1)O
    • BRN: 1947985

Computed Properties

  • Exact Mass: 180.07900
  • Monoisotopic Mass: 180.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 46.5
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Melting Point: 98.0 to 102.0 deg-C
  • Boiling Point: 289.3°C at 760 mmHg
  • PSA: 46.53000
  • LogP: 1.92860

2-Methyl-2-phenoxypropanoic acid Security Information

2-Methyl-2-phenoxypropanoic acid Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-Methyl-2-phenoxypropanoic acid Pricemore >>

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2-Methyl-2-phenoxypropanoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methyl ethyl ketone ;  rt → 50 °C; 2 h, 50 °C
1.2 Solvents: Methyl ethyl ketone ;  8 h, 50 °C; 3 h, 50 °C
1.3 Reagents: Water ;  overnight, rt
1.4 Reagents: Sodium bisulfite ,  Hydrochloric acid Solvents: Water ;  overnight, pH 6.5, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 1.6
Reference
Pd(II)-Catalyzed ortho- or meta-C-H Olefination of Phenol Derivatives
Dai, Hui-Xiong; Li, Gang; Zhang, Xing-Guo; Stepan, Antonia F.; Yu, Jin-Quan, Journal of the American Chemical Society, 2013, 135(20), 7567-7571

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Acetone ;  30 min, rt → reflux
1.2 Solvents: Acetone ;  3.5 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
The formation of benzoxacin-3-ones via intramolecular Nicholas reactions and synthesis of 8-membered heliannuols
St. Onge, Brent; Green, James R., Organic & Biomolecular Chemistry, 2021, 19(33), 7152-7155

Production Method 3

Reaction Conditions
Reference
Chlorination of 2-Phenoxypropanoic Acid with NCP in Aqueous Acetic Acid: Using a Novel Ortho-Para Relationship and the Para/Meta Ratio of Substituent Effects for Mechanism Elucidation
Segurado, Manuel A. P.; Reis, Joao Carlos R.; Gomes de Oliveira, Jaime D.; Kabilan, Senthamaraikannan; Shanthi, Manohar, Journal of Organic Chemistry, 2007, 72(14), 5327-5336

Production Method 4

Reaction Conditions
Reference
Palladium-catalyzed reduction of 2-phenoxyalkanoic acid derivatives to 2-phenoxyalkanals
Witczak, Magdalena; Kwiecien, Halina, Polish Journal of Applied Chemistry, 2003, 47(4), 249-261

Production Method 5

Reaction Conditions
Reference
Synthesis of plafibride and its pharmacological activities
Xie, Yinong; Xu, Mingxia; Zhou, Guochuan; Yang, Zhengwan; Xiong, Chaomin, Huaxi Yaoxue Zazhi, 1999, 14(1), 25-26

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  30 min, 26 °C
Reference
Preparation of N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl]-2-(aryloxy)acetamide as PRMT5 inhibitors
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  rt; 30 min, 50 °C; 50 °C → rt
1.2 Catalysts: Tetrabutylammonium iodide ,  Potassium iodide ;  rt; 12 h, 50 °C; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  12 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, rt
Reference
Liquid-phase synthesis of 2-methyl-2-aryloxypropanoic acid derivatives from poly(ethylene glycol)-supported 2-bromo-2-methylpropanoate
Huang, Bin; Huang, Pei-Gang; Sheng, Shou-Ri; Wang, Qiu-Ying; Guo, Lei; et al, Journal of the Chinese Chemical Society (Taipei, 2007, 54(3), 575-578

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Acetone ;  30 min, reflux
1.2 4 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
An efficient method for the synthesis of alkyl 2-(4-benzoylphenoxy)-2-methylpropanoates
Rehman, M. Z.; Kazi, A. A.; Siddiqui, H. L.; Kashmiri, M. A.; Ahmad, V. U., Journal of the Chemical Society of Pakistan, 2007, 29(4), 352-356

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Acetone ;  rt → reflux
1.2 Solvents: Acetone ;  2 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Reference
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Meng, Xiangqing; Liang, Xiaomei; Rui, Changhui; Fan, Xianlin; Wang, Daoquan, Nongyaoxue Xuebao, 2003, 5(2), 33-39

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Acetone ,  Water ;  rt; 0.5 h, reflux
1.2 Solvents: Acetone ;  reflux; 3.5 h, reflux
Reference
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Wang, Bin; Tang, Chunlei; Han, Yaodan; Guo, Ruzhou; Qian, Hai; et al, Medicinal Chemistry, 2012, 8(2), 293-298

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Acetone ;  < 30 °C; 30 min, < 30 °C
1.2 30 min, < 30 °C; 30 min, rt; 3 h, rt → reflux
Reference
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Production Method 12

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  15 h, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
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Production Method 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Acetone ;  2 h, 0 °C; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
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Production Method 14

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
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Guan, Zhipeng; Zhong, Xingxing; Ye, Yayu; Li, Xiangwei; Cong, Hengjiang; et al, Chemical Science, 2022, 13(21), 6316-6321

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium hydroxide ;  20 min
1.2 10 min, 20 °C; 20 °C → reflux; 3 h, cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Reference
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Production Method 16

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
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Production Method 17

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  30 min, rt; rt → reflux; 36 h, reflux
1.2 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Reference
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Production Method 18

Reaction Conditions
Reference
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Zhou, Dan ; Deng, Wenting; Zhou, Junhan; Deng, Hongying; Zheng, Jianxian; et al, International Journal of Food Properties, 2023, 26(1), 108-121

Production Method 19

Reaction Conditions
Reference
Sulfamates as antiglaucoma agents
, United States, , ,

Production Method 20

Reaction Conditions
Reference
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2-Methyl-2-phenoxypropanoic acid Raw materials

2-Methyl-2-phenoxypropanoic acid Preparation Products

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